molecular formula C14H32NO3P B14651153 Diethyl N-decylphosphoramidate CAS No. 53246-96-1

Diethyl N-decylphosphoramidate

Cat. No.: B14651153
CAS No.: 53246-96-1
M. Wt: 293.38 g/mol
InChI Key: DBZGNVOYXARBLD-UHFFFAOYSA-N
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Description

Diethyl N-decylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bonds (P=O) and their significant roles in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl N-decylphosphoramidate typically involves the reaction of decylamine with diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to ensure the formation of the desired product . The general procedure is as follows:

    Reactants: Decylamine (0.05 mol), triethylamine (0.25 mol), and diethyl chlorophosphate (0.05 mol).

    Conditions: The reaction mixture is cooled to 0°C in an ice bath and stirred vigorously.

    Procedure: Diethyl chlorophosphate is added dropwise to the mixture, resulting in the formation of a white precipitate. The mixture is then diluted with ice-cold, anhydrous diethyl ether and filtered.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl N-decylphosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoramidate oxides, phosphines, and substituted phosphoramidates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl N-decylphosphoramidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a model compound for studying phosphorus-nitrogen bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl N-decylphosphoramidate involves its interaction with molecular targets through its phosphoryl and amine groups. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl N-decylphosphoramidate is unique due to its specific alkyl chain length and the presence of diethyl groups, which confer distinct chemical properties and reactivity compared to other phosphoramidates. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Properties

CAS No.

53246-96-1

Molecular Formula

C14H32NO3P

Molecular Weight

293.38 g/mol

IUPAC Name

N-diethoxyphosphoryldecan-1-amine

InChI

InChI=1S/C14H32NO3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4-14H2,1-3H3,(H,15,16)

InChI Key

DBZGNVOYXARBLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNP(=O)(OCC)OCC

Origin of Product

United States

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